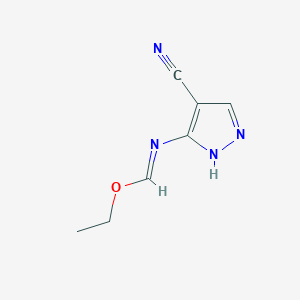
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "ICI 118,551" and is a selective beta-2 adrenergic receptor antagonist.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been used as a research tool to study the beta-2 adrenergic receptor and its role in various physiological processes. This compound has also been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide acts as a selective beta-2 adrenergic receptor antagonist. It blocks the beta-2 adrenergic receptor, which is responsible for the relaxation of smooth muscles in the airways. This results in the constriction of the airways, which can be useful in studying respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide have been extensively studied. This compound has been shown to block the beta-2 adrenergic receptor, resulting in the constriction of the airways. It has also been shown to reduce the release of inflammatory mediators in the airways, which can be useful in studying respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide in lab experiments is its selectivity for the beta-2 adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor. However, one of the limitations of using this compound is its potential to interfere with other physiological processes that are regulated by the beta-2 adrenergic receptor.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide. One direction is to study its potential applications in the treatment of respiratory disorders such as asthma and COPD. Another direction is to study its effects on other physiological processes that are regulated by the beta-2 adrenergic receptor. Additionally, researchers can explore the development of new compounds that are more selective and potent than 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its selective beta-2 adrenergic receptor antagonist properties make it a useful tool for studying respiratory disorders and other physiological processes. Further research is needed to explore its potential applications and to develop new compounds that are more selective and potent.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFGIQVSUWLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3481136.png)
![methyl ({[4-(8-quinolinyloxy)phenyl]amino}carbonothioyl)carbamate](/img/structure/B3481146.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide](/img/structure/B3481152.png)
![8-(phenylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3481158.png)



![ethyl (4-bromo-2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3481176.png)
![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3481184.png)

![4-[2-(benzyloxy)benzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B3481194.png)
![N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3481222.png)

